N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-16(14-7-5-4-6-8-14)13(2)19(18-12)10-9-17-15(20)11-21-3/h4-8H,9-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIGECBPPPBTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)COC)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide typically involves multiple steps. One common approach is the reaction of 3,5-dimethyl-4-phenyl-1H-pyrazole with 2-bromoethanol to form the corresponding ether, followed by the reaction with methoxyacetyl chloride to introduce the acetamide group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and catalysts can significantly impact the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolidine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Phenolic derivatives, quinones.
Reduction: Pyrazolidine derivatives.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its pyrazole ring is particularly useful in the construction of heterocyclic compounds.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an anti-inflammatory and antioxidant agent, making it a candidate for further research in drug development.
Medicine: Due to its anti-inflammatory properties, this compound is being investigated for its potential use in treating conditions such as arthritis and other inflammatory diseases.
Industry: In material science, this compound can be used as a building block for the synthesis of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The acetamide group can inhibit certain enzymes, while the phenyl group may interact with receptors involved in inflammatory pathways.
Comparison with Similar Compounds
Substituent Variations in Pyrazole-Acetamide Derivatives
The following table highlights key structural differences between the target compound and its analogs:

Key Observations :
- Methoxy vs. Dimethoxy Groups : The target compound’s single methoxy group (vs. 3,4-dimethoxy in ) may reduce steric hindrance and increase metabolic stability compared to bulkier analogs.
- Pyrazole vs. Thiazolidinone Cores: NAT-1 replaces the pyrazole with a thiazolidinone ring, which alters hydrogen-bonding capacity and pharmacological activity.
- Halogenation and Hybrid Systems : Compounds in and incorporate halogens (Cl, F) and hybrid heterocycles (pyridazine, indazole), enhancing electronic effects and target specificity but increasing molecular complexity.
Hydrogen-Bonding and Crystallinity
The acetamide group in the target compound facilitates hydrogen bonding, a critical factor in crystal packing and solubility. In contrast:
- The 3,4-dimethoxyphenyl analog may form weaker hydrogen bonds due to steric effects from the two methoxy groups.
- Chloro- and difluoromethyl-substituted compounds (e.g., ) exhibit polarized C–X (X = Cl, F) bonds, which may disrupt hydrogen-bonding networks but enhance lipophilicity .
Pharmacological and Industrial Relevance
- Computational Modeling : Density-functional theory (DFT) methods () could predict the compound’s electronic properties, aiding in rational design.
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C17H19N3O2
- Molecular Weight : 281.35 g/mol
- Structural Features : The compound features a pyrazole ring with methyl and phenyl substitutions, linked to an ethyl chain and a methoxyacetamide group. This unique structure contributes to its diverse biological activities.
Table 1: Structural Overview
| Component | Description |
|---|---|
| Pyrazole Ring | Contains 3,5-dimethyl and 4-phenyl groups |
| Ethyl Linker | Connects the pyrazole to the acetamide group |
| Methoxyacetamide Group | Enhances solubility and biological interactions |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. Studies have shown that this compound demonstrates significant efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
The mechanism by which this compound exerts its effects involves interactions with various biological targets. These may include:
- Enzyme Inhibition : Targeting enzymes involved in inflammatory responses.
- Receptor Binding : Modulating receptor activity related to pain and inflammation.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of the compound against a panel of bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects of this compound were assessed in a mouse model of inflammation. The compound significantly reduced edema and inflammatory cytokine levels, demonstrating its potential as an anti-inflammatory agent .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a diketone.
- Introduction of Substituents : Methyl and phenyl groups are introduced via alkylation reactions.
- Amidation : The final step involves reacting the intermediate with methoxyacetic acid.
Table 2: Synthesis Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| Pyrazole Formation | Condensation | Hydrazine + Diketone |
| Substituent Introduction | Alkylation | Methyl halides + Phenyl halides |
| Final Amidation | Amidation | Methoxyacetic acid |
Q & A
Q. What are the key considerations for synthesizing N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide with high purity?
- Methodological Answer : The synthesis typically involves coupling 4-aminoantipyrine derivatives with substituted acetamides using carbodiimide crosslinkers (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in dichloromethane. Critical steps include:
- Stoichiometric control : Maintain a 1:1 molar ratio of phenylacetic acid and 4-aminoantipyrine to minimize side reactions.
- Reaction monitoring : Use TLC or HPLC to track amide bond formation.
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization from ethanol improves purity .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Resolve conformational disorder in the pyrazole ring (e.g., half-chair vs. planar geometries) by collecting high-resolution data (<1.0 Å) and refining anisotropic displacement parameters. Note dihedral angles between phenyl rings (38–56°) and amide group rotations (51–54°) .
- NMR analysis : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from methyl and methoxy groups.
- IR spectroscopy : Confirm hydrogen-bonding networks (N–H···O interactions at ~3300 cm⁻¹) .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antifungal activity : Follow protocols for related pyrazole acetamides using Candida albicans or Aspergillus niger strains, comparing IC₅₀ values .
- Anti-inflammatory potential : Test COX-1/COX-2 inhibition in vitro, given the antipyrine core’s historical use in analgesics .
- Cytotoxicity : Screen against human cell lines (e.g., HEK293) to establish safety thresholds .
Advanced Research Questions
Q. How do crystallographic disorders in the pyrazole ring impact molecular docking studies?
- Methodological Answer :
- Model preparation : Generate multiple conformers (e.g., half-chair and planar) using molecular dynamics simulations.
- Docking validation : Compare binding affinities of each conformer to targets like COX-2 or fungal lanosterol demethylase.
- Statistical analysis : Use RMSD clustering to identify dominant binding modes. Discrepancies >1.5 Å suggest conformational flexibility affects target engagement .
Q. What strategies resolve contradictions in biological activity data across structurally similar pyrazole acetamides?
- Methodological Answer :
-
SAR analysis : Systematically vary substituents (e.g., methoxy vs. chloro groups) and correlate with bioactivity (Table 1).
-
Meta-analysis : Compare published IC₅₀ values for analogs, adjusting for assay conditions (e.g., pH, serum concentration).
-
Mechanistic studies : Use knock-out models (e.g., CYP450 enzymes) to identify metabolic interference .
Table 1 : Comparative Bioactivity of Pyrazole Acetamide Analogs
Substituent Antifungal IC₅₀ (µM) COX-2 Inhibition (%) 3,5-Dimethyl-4-phenyl 12.4 ± 1.2 68 ± 5 4-Chloro-3-methyl 8.9 ± 0.8 82 ± 4 Data sourced from
Q. How can computational methods predict the compound’s hydrogen-bonding network and stability?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map N–H···O and C–H···O interactions.
- Lattice energy analysis : Evaluate crystal packing stability using PIXEL or Hirshfeld surface methods.
- Thermodynamic stability : Calculate Gibbs free energy differences between conformers (<2 kcal/mol suggests polymorphism risk) .
Q. What experimental designs mitigate challenges in scaling up synthesis for in vivo studies?
- Methodological Answer :
- Flow chemistry : Optimize residence time (5–10 min) and temperature (25–40°C) to enhance yield (>85%).
- Workup automation : Implement liquid-liquid extraction with pH-controlled partitioning (pH 6–7 for amide stability).
- QC protocols : Use inline PAT tools (e.g., FTIR probes) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

